molecular formula C9H6N2O3S B8439338 5-Nitro-3-benzothiophencarboxylic acid amide

5-Nitro-3-benzothiophencarboxylic acid amide

Cat. No.: B8439338
M. Wt: 222.22 g/mol
InChI Key: JKXGSCKJEXJKQT-UHFFFAOYSA-N
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Description

5-Nitro-3-benzothiophencarboxylic acid amide is a useful research compound. Its molecular formula is C9H6N2O3S and its molecular weight is 222.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6N2O3S

Molecular Weight

222.22 g/mol

IUPAC Name

5-nitro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C9H6N2O3S/c10-9(12)7-4-15-8-2-1-5(11(13)14)3-6(7)8/h1-4H,(H2,10,12)

InChI Key

JKXGSCKJEXJKQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CS2)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Nitro-3-benzothiophencarboxylic acid 1b (20 g) was converted into the corresponding carboxylic acid chloride as in Example 2. The acid chloride was dissolved in THF (200 ml) and added dropwise to a solution of 5-chloro-3-(4-piperidinyl)-1H-indole, 9a (19 g) and triethylamine (10 ml) in THF (200 ml) at 0-5° C. The mixture was stirred overnight at room temperature. THF was evaporated. Water was added to the remaining oil. Extraction with dichloromethane (2×100 ml) and work-up of the organic extracts afforded the crude 5-nitro-3-benzothiophencarboxylic acid amide, which was subsequently purified by column chromatography on silica gel (eluted with ethyl acetatelheptane 1:1). Yield 6.6 g, mp: 243-250° C. All of the amide was dissolved in 90% ethanol at reflux. Fe-powder (5 g) and concentrated aqueous HCl were added successively in small portions during 10 minutes. The mixture was refluxed for another 2.5 hours. Inorganic salts were filtered off and ethanol evaporated in vacuo. Water was added to the remaining oil and pH was adjusted to >9 by addition of diluted aqueous NH4OH. Extraction with dichloromethane (2×100 ml) and subsequent work-up of the organic phase yielded 4 g of the 5-amino-3-benzothiophencarboxylic acid amide as an oil. All of this oil was dissolved in methanol (100 ml). 0.5 g of Mg turnings were added. By heating to 35° C. an exothermic reaction started. Mg turnings were added in small portions (3×0.5 g) while keeping the temperature below 45° C. The mixture was finally poured into an aqueous NH4Cl solution and concentrated aqueous HCl (1 ml) was added. Extraction with dichloromethane (2×50 ml) and work-up of the organic extracts as above afforded 2 g of the 5-amino-2,3-dihydrobenzothiophen-3-carboxylic acid amide as an oil. To a suspension of LiAIH4 (0.6 g) in dry THF (50 ml) was added dropwise a solution of all of the carboxamide in THF (50 ml). The mixture was gently refluxed for 2 hours. After cooling to 10° C. water (2.4 ml ) and a 15% aqueous NaOH solution were cautiously added to destroy excess LiAIH4. Inorganic salts were filtered off and washed extensively with THF. The combined THF solutions were evaporated leaving 1.9 g of 3-[1-(5-amino-213-dihydrobenzothiophen-3-ylmethyl)piperidin-4-yl)-5-chloro-1H-indole as an oil.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid chloride
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0 (± 1) mol
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reactant
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[Compound]
Name
acid chloride
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Reaction Step Three
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Quantity
200 mL
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solvent
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reactant
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19 g
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reactant
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10 mL
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Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

are obtained as a mixture during the reaction of a mixture of 6-nitro-benzo[b]-thiophene-3-carboxylic acid and 5-nitro-benzo[b]thiophene-3-carboxylic acid (Example XLV). The crude product is chromatographed on silica gel, while the two products are obtained as a mixture and further reacted directly in Example XII (30).
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Example XII ( 30 )
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